Cas no 876888-08-3 (4-{1-(4-tert-butylphenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one)

4-{1-(4-tert-butylphenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one is a synthetic compound with notable structural features. It exhibits a unique 1,3-benzodiazole ring system and a pyrrolidin-2-one moiety, providing a versatile platform for further chemical transformations. This compound is anticipated to offer significant advantages in medicinal chemistry, potentially serving as a precursor for the development of novel therapeutic agents.
4-{1-(4-tert-butylphenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one structure
876888-08-3 structure
Product Name:4-{1-(4-tert-butylphenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one
CAS No:876888-08-3
MF:C25H29N3O
MW:387.51726603508
CID:5912933
PubChem ID:3161605
Update Time:2025-06-26

4-{1-(4-tert-butylphenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-{1-(4-tert-butylphenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one
    • 1-allyl-4-(1-(4-(tert-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
    • UPCMLD0ENAT5817321:001
    • 4-[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
    • Z237648670
    • VU0493115-1
    • F3243-0948
    • 4-{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one
    • AKOS000586958
    • 876888-08-3
    • AKOS016316697
    • 2-Pyrrolidinone, 4-[1-[[4-(1,1-dimethylethyl)phenyl]methyl]-1H-benzimidazol-2-yl]-1-(2-propen-1-yl)-
    • Inchi: 1S/C25H29N3O/c1-5-14-27-17-19(15-23(27)29)24-26-21-8-6-7-9-22(21)28(24)16-18-10-12-20(13-11-18)25(2,3)4/h5-13,19H,1,14-17H2,2-4H3
    • InChI Key: YYDPMXSIBDYZQS-UHFFFAOYSA-N
    • SMILES: N1(CC=C)CC(C2N(CC3=CC=C(C(C)(C)C)C=C3)C3=CC=CC=C3N=2)CC1=O

Computed Properties

  • Exact Mass: 387.231062557g/mol
  • Monoisotopic Mass: 387.231062557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 589
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 38.1Ų

Experimental Properties

  • Density: 1.11±0.1 g/cm3(Predicted)
  • Boiling Point: 604.5±55.0 °C(Predicted)
  • pka: 5.00±0.10(Predicted)

4-{1-(4-tert-butylphenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one Pricemore >>

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Additional information on 4-{1-(4-tert-butylphenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one

Introduction to 4-{1-(4-tert-butylphenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one (CAS No. 876888-08-3)

4-{1-(4-tert-butylphenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one (CAS No. 876888-08-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number for brevity, is a member of the benzodiazepine family, which is known for its diverse biological activities and therapeutic potential.

The molecular structure of 4-{1-(4-tert-butylphenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one is characterized by a pyrrolidinone core substituted with a benzodiazepine moiety and an allyl group. The presence of the tert-butylphenyl substituent on the benzodiazepine ring adds to the compound's lipophilicity and potentially influences its pharmacokinetic properties. This unique combination of functional groups makes it a promising candidate for various therapeutic applications.

Recent studies have highlighted the potential of 4-{1-(4-tert-butylphenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one in the treatment of neurological disorders. Specifically, its ability to modulate GABA receptors has been extensively investigated. GABA receptors are crucial in regulating neuronal excitability and are implicated in conditions such as anxiety, epilepsy, and sleep disorders. Research has shown that this compound can selectively bind to specific GABA receptor subtypes, offering a more targeted approach compared to traditional benzodiazepines.

In addition to its potential in neurology, 4-{1-(4-tert-butylphenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one has also shown promise in oncology. Preclinical studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action appears to involve the modulation of signaling pathways that are critical for cell survival and growth. These findings suggest that this compound could be a valuable addition to the arsenal of anticancer agents.

The pharmacokinetic properties of 4-{1-(4tert-butylphenyl)methyl-HH-benzodiazol--y}- -(prop--en--y)pyrrolidin--one have been studied in detail. Its high lipophilicity facilitates good absorption and distribution within the body, while its metabolic stability ensures prolonged activity. These properties make it an attractive candidate for further development into a viable therapeutic agent.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-{1-(4tert-butylphenyl)methyl-HH-benzodiazol--y}- -(prop--en--y)pyrrolidin--one. Early results from phase I trials have shown promising outcomes with minimal adverse effects. The compound's favorable safety profile and potent biological activity have generated significant interest among researchers and pharmaceutical companies alike.

In conclusion, 4-{1-(4tert-butylphenyl)methyl-HH-benzodiazol--y}- -(prop--en--y)pyrrolidin--one (CAS No. 876888--3) represents a promising compound with a wide range of potential applications in medicine. Its unique molecular structure and biological activities make it an exciting area of ongoing research and development. As more data becomes available from clinical trials, it is likely that this compound will play a significant role in advancing our understanding and treatment of various diseases.

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